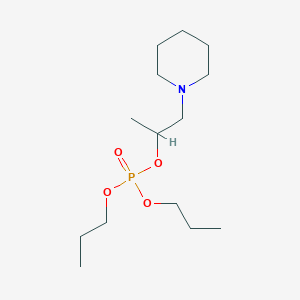
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is an organophosphorus compound with the molecular formula C14H30NO4P. It is characterized by the presence of a piperidine ring and phosphate group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate typically involves the reaction of piperidine with propyl halides followed by phosphorylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Nucleophilic Substitution: Piperidine reacts with propyl halides in the presence of a base to form 1-piperidino-2-propyl derivatives.
Phosphorylation: The resulting compound is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphites or phosphonates.
Substitution: The piperidine ring and propyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphates, phosphites, phosphonates, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tri (1,3-dichloro-2-propyl) phosphate (TDCPP): A widely used organophosphorus flame retardant with neurotoxic effects.
Triphenyl phosphate (TPP): Another organophosphorus compound used as a plasticizer and flame retardant.
Dimethyl (1-piperidino-2-propyl) phosphate: Similar structure but with methyl groups instead of propyl groups.
Uniqueness
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is unique due to its specific combination of piperidine and phosphate groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
15870-41-4 |
|---|---|
Fórmula molecular |
C14H30NO4P |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
Clave InChI |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
SMILES canónico |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















